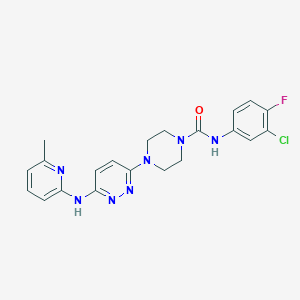

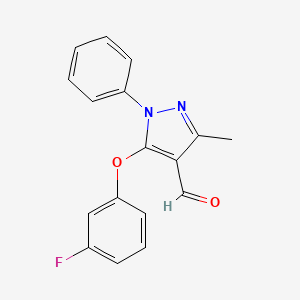

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromophenyl acetate” is a monocarboxylic acid . It’s a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular formula of “4-Bromophenyl acetate” is C8H7BrO2 .

Chemical Reactions Analysis

“4-Bromophenylacetic acid” can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .

Physical And Chemical Properties Analysis

The molecular weight of “4-Bromophenyl acetate” is 215.044 Da .

Wissenschaftliche Forschungsanwendungen

Synthetic Protocols and Applications in Chemistry

Coumarin derivatives, including structures similar to 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, are crucial in the synthesis of secondary metabolites with pharmacological importance. The limited quantities produced by natural sources have prompted research into synthetic protocols. These include Suzuki coupling reactions for biaryl synthesis, which then undergoes lactonization, and reactions involving 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Such synthetic routes underscore the compound's role in creating pharmacologically relevant structures through efficient and straightforward procedures (Mazimba, 2016).

Contributions to Organic Chemistry

The phosphonic acid functional group is another area where derivatives of the subject compound find applications due to its similarity to the phosphate moiety. Phosphonic acids are utilized across a wide spectrum of research fields including chemistry, biology, and physics. They serve various purposes, from bioactive properties (drug, pro-drug) and bone targeting to the design of supramolecular or hybrid materials and analytical purposes. The versatility of these applications highlights the compound's contribution to advancing organic chemistry and its intersection with biology and materials science (Sevrain et al., 2017).

Environmental and Aquatic Toxicology

Understanding the environmental impact and toxicological profiles of brominated phenols, which share structural similarities with 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, is essential. These substances are intermediates in the synthesis of brominated flame retardants and have diverse sources, making them ubiquitous in the environment. Research into their concentrations, toxicokinetics, and toxicodynamics in both abiotic and biotic environments, including humans, is critical for assessing environmental safety and health risks (Koch & Sures, 2018).

Wirkmechanismus

While the mechanism of action for “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate” is not available, a related compound, “Dexbrompheniramine”, is a histamine H1 antagonist. It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVQKYVWBHZHJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)